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N-{[(4-chlorophenyl)carbamoyl]amino}-2-(1H-indol-3-yl)acetamide

Urease inhibition H. pylori Binding affinity

Researchers studying H. pylori urease often encounter inconsistent potency when substituting regioisomers. This compound (CAS 1024477-95-9) eliminates ambiguity: a defined mixed-type competitive inhibitor with Ki=14 nM and intact-cell IC50=360 nM. • Ki=14 nM - >3-fold greater affinity than the 4-chlorophenyl regioisomer analog (Ki=45 nM) • Intact-cell IC50=360 nM - 2.5-fold superior to closest positional isomer • Mixed-type competitive mechanism validated for enzyme kinetics and SAR workflows Supplied as research-grade solid with full characterization; immediate global shipping.

Molecular Formula C17H15ClN4O2
Molecular Weight 342.78
CAS No. 1024477-95-9
Cat. No. B2984545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{[(4-chlorophenyl)carbamoyl]amino}-2-(1H-indol-3-yl)acetamide
CAS1024477-95-9
Molecular FormulaC17H15ClN4O2
Molecular Weight342.78
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)CC(=O)NNC(=O)NC3=CC=C(C=C3)Cl
InChIInChI=1S/C17H15ClN4O2/c18-12-5-7-13(8-6-12)20-17(24)22-21-16(23)9-11-10-19-15-4-2-1-3-14(11)15/h1-8,10,19H,9H2,(H,21,23)(H2,20,22,24)
InChIKeyINHIAAQQTVCDBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Compound Profile & Identity


N-{[(4-chlorophenyl)carbamoyl]amino}-2-(1H-indol-3-yl)acetamide (CAS 1024477-95-9) is a synthetic indole–phenylurea hybrid with the molecular formula C₁₇H₁₅ClN₄O₂ and a molecular weight of 342.8 g/mol . The compound features a 4-chlorophenylcarbamoyl group linked through a hydrazine-like -NH-NH- bridge to an indole-3-acetamide moiety, generating a semi-rigid scaffold capable of bidentate hydrogen bonding and π-stacking interactions [1]. Public bioactivity records associate this chemotype primarily with potent inhibition of the Helicobacter pylori urease enzyme, a nickel-dependent virulence factor that enables gastric colonization by neutralizing stomach acid [2]. The compound is supplied as a research-grade solid with an MDL identifier of MFCD00171051, and its purity and characterization are critical for reproducible enzyme-inhibition studies .

Urease-targeted enzyme inhibition research
H. pylori virulence factor assay context
Indole-phenylurea hybrid scaffold with defined SAR
4-chlorophenylcarbamoyl-indole-3-acetamide chemotype
Competitive inhibition mechanism for active-site studies
Supports structure-guided optimization workflows

Why Generic Substitution Fails


Indole–phenylurea congeners that share the same C₁₇H₁₅ClN₄O₂ formula cannot be interchanged for urease-targeted studies because minor structural permutations drastically alter inhibitory potency and mode of action. In the H. pylori urease assay, the 4-chlorophenylcarbamoyl-indole-3-acetamide regioisomer (CAS 1024477-95-9) displays a Ki of 14 nM, whereas a closely related analog differing only in chlorophenyl substitution pattern shows a Ki of 45 nM—a >3‑fold loss in binding affinity [1][2]. Moreover, the inhibition mechanism shifts from mixed-type competitive to non‑competitive across this analog series, indicating that the precise spatial arrangement of the chlorophenyl and indole pharmacophores governs the inhibitor–enzyme‑substrate ternary complex formation [1]. Blind substitution with in‑class compounds therefore risks undermining both assay potency and kinetic interpretation, making CAS‑specific sourcing mandatory for reliable structure–activity relationship (SAR) and drug‑discovery workflows.

Regioisomer substitution may shift binding mode
Chlorophenyl positional isomers alter inhibitor-enzyme interaction geometry, potentially changing the inhibition mechanism.
Mechanism class may not transfer across analogs
Competitive vs. non-competitive inhibition profiles diverge with single-atom substitution changes on the chlorophenyl ring.
CAS-specific sourcing recommended for SAR reproducibility
In-class compounds with identical molecular formula may produce different kinetic outcomes; verify CAS identity before substitution.

Quantitative Differentiation Evidence


Binding Affinity Advantage

The target compound exhibits a 3.2‑fold lower Ki (14 nM) compared to a close structural analog (Ki = 45 nM) against H. pylori ATCC 43504 urease, measured under identical mixed‑type competitive inhibition conditions using the Lineweaver–Burk analysis with urea as substrate [1][2]. The analog differs by a single chlorine substitution position, underscoring the SAR sensitivity of the chlorophenyl‑indole scaffold.

Binding Affinity (Ki)
Reported
Ki = 14 nM
vs. 45 nM analog
Supports urease binding affinity review
Cross-study comparable; 3.2-fold difference under matched conditions
Urease inhibition H. pylori Binding affinity

Cell-Free Enzyme Potency

In a cell‑free urease assay extracted from H. pylori ATCC 43504, the target compound achieves an IC₅₀ of 83 nM, 2.8‑fold more potent than a chlorophenyl‑isomer analog (IC₅₀ = 230 nM) tested under identical pre‑incubation (1.5 h) and indophenol‑based ammonia detection conditions [1][2].

Cell-Free IC₅₀
Reported
IC₅₀ = 83 nM
vs. 230 nM analog
Supports enzyme engagement context
Cell-free H. pylori urease; indophenol detection method
Urease inhibition Cell-free assay IC₅₀

Intact-Cell Activity

When tested in intact H. pylori ATCC 43504 cells, the target compound maintains an IC₅₀ of 360 nM, representing a 2.5‑fold advantage over a positional analog (IC₅₀ = 910 nM) under the same 1.5 h pre‑incubation and ammonia production readout [1][2]. This retention of potency in the whole‑cell context suggests superior permeability or target engagement in the bacterial cytosol.

Intact-Cell IC₅₀
Reported
IC₅₀ = 360 nM
vs. 910 nM analog
Supports whole-cell permeability review
Intact H. pylori ATCC 43504; 1.5 h pre-incubation
Intact-cell assay H. pylori Cellular potency

Inhibition Mechanism Differentiation

Kinetic analysis classifies the target compound as a mixed‑type competitive inhibitor of H. pylori urease (Ki = 14 nM), whereas a structurally related analog (BDBM50449762; CHEMBL4172924) displays a mixed‑type non‑competitive inhibition mode with Ki values of 60.2 nM and 441 nM for the enzyme‑substrate‑inhibitor complex, respectively [1][2]. This divergence implies that the chlorophenyl‑indole acetamide scaffold preferentially interacts with the urease active site, while the comparator binds an allosteric or secondary site.

Inhibition Mode
Reported
Target: Mixed-type competitiveAnalog: Mixed-type non-competitive
Active-site mechanism context for SAR studies
Mechanism class may shift across chlorophenyl analogs
Enzyme kinetics Mode of inhibition Mechanism of action

Application Scenarios


Urease-Targeted Drug Discovery & SAR

The compound’s sub‑100 nM Ki and competitive inhibition mechanism make it an ideal starting point for medicinal chemistry programs aiming to develop novel anti‑H. pylori agents that target the urease virulence factor. Its defined mechanism permits structure‑guided optimization of the chlorophenyl and indole regions, directly leveraging the quantitative SAR data showing 3–4‑fold affinity losses with single‑atom positional changes [1][2].

Enzyme Kinetics & Mechanistic Probe Studies

The mixed‑type competitive inhibition profile (Ki = 14 nM) allows enzymologists to use this compound as a well‑characterized probe for dissecting urease catalytic mechanisms, substrate competition, and nickel‑cofactor accessibility, especially when compared against non‑competitive analogs that alter the enzyme’s conformational landscape [1].

Phenotypic Screening in H. pylori Models

With an intact‑cell IC₅₀ of 360 nM—2.5‑fold superior to the closest positional isomer—this compound is suited for phenotypic screening cascades that require translation from biochemical to bacteriological inhibition, enabling the identification of compounds with both target engagement and bacterial permeability [1].

Application
Selection Property
Validation Focus
Urease-targeted SAR studies
Structure-defined SAR review
Active-site engagement validation
Enzyme kinetics and mechanistic studies
Competitive inhibition profile
Kinetic mechanism verification
Phenotypic screening in bacterial models
Intact-cell activity context
Whole-cell target engagement review
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